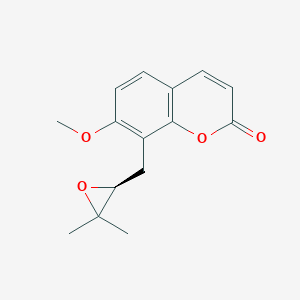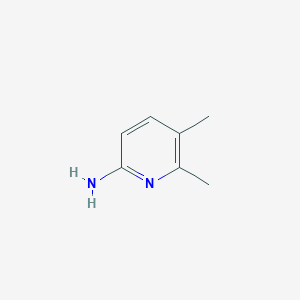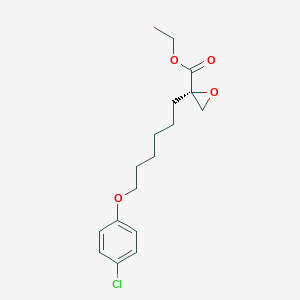
2-クロロビフェニル
概要
説明
2-Chlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic compounds. These compounds are known for their high toxicity, resistance to chemical, biological, and photolytic degradation, and persistence in the environment . 2-Chlorobiphenyl, specifically, is one of the simplest forms of PCBs, characterized by a single chlorine atom attached to the biphenyl structure .
科学的研究の応用
2-Chlorobiphenyl has been extensively studied for its environmental impact and degradation pathways. It is used as a model compound in research focused on the photodegradation of PCBs in natural waters . Additionally, it serves as a reference compound in studies investigating the oxidative degradation of organic pollutants using advanced oxidation processes . In the field of environmental science, 2-chlorobiphenyl is used to understand the kinetics and mechanisms of PCB degradation under various conditions .
作用機序
Target of Action
2-Chlorobiphenyl, also known as PCB-1, is a type of polychlorinated biphenyl (PCB) that has been found to interact with various targets in the body . One of the primary targets of 2-Chlorobiphenyl is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The mode of action of 2-Chlorobiphenyl involves both oxidative and reductive processes . Under aerobic conditions, 2-Chlorobiphenyl is degraded by nanoscale zero-valent iron (nZVI), leading to the generation of reactive oxygen species (ROS) that play a vital role in the transformation of contaminants . The main reductive dechlorination product is biphenyl .
Biochemical Pathways
The degradation of 2-Chlorobiphenyl involves several biochemical pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs, leading to the formation of cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
Pharmacokinetics
It is known that pcbs, in general, are resistant to degradation due to their chemical stability . They are also known to bioaccumulate, leading to potential harmful health effects .
Result of Action
The action of 2-Chlorobiphenyl results in the degradation of the compound into less chlorinated congeners . This degradation process can lead to the formation of biphenyl, 2-chlorophenol, and 2-hydroxybiphenyl . The degradation of 2-Chlorobiphenyl can also result in the generation of reactive oxygen species (ROS), which can have various effects on cellular processes .
Action Environment
The action of 2-Chlorobiphenyl is influenced by various environmental factors. For instance, the presence of dissolved oxygen can enhance the oxidative degradation of 2-Chlorobiphenyl . Additionally, the degradation efficiency of 2-Chlorobiphenyl is higher under acidic conditions than basic conditions . The presence of natural organic matters (NOMs) can also increase the degradation efficiency of 2-Chlorobiphenyl . Furthermore, sunlight can drive the photodegradation of 2-Chlorobiphenyl in surface waters .
生化学分析
Biochemical Properties
2-Chlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It can be oxidized by a variety of structurally unrelated compounds, including steroids, fatty acids, and xenobiotics . The oxidation process involves the transformation of 2-Chlorobiphenyl into other compounds, which can further participate in various biochemical reactions .
Cellular Effects
2-Chlorobiphenyl can have significant effects on various types of cells and cellular processes. For instance, it has been found to alter bile acid biosynthesis and amino acid metabolism in cells . These alterations can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chlorobiphenyl exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, hydroxyl radicals generated by nanoscale zero-valent iron at low pH could efficiently degrade 2-Chlorobiphenyl .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobiphenyl can change over time. For instance, under both anaerobic and aerobic conditions, the removal efficiency of 2-Chlorobiphenyl was found to be 65.5% and 59.4%, respectively, after 4 hours at a pH of 5.0 . This suggests that 2-Chlorobiphenyl is relatively stable and does not readily degrade .
Metabolic Pathways
2-Chlorobiphenyl is involved in various metabolic pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chlorobiphenyls, including 2-chlorobiphenyl, can be achieved through various methods. One common approach involves the decomposition of aroyl peroxides in appropriate substrates, particularly in the presence of electron acceptors . Another method is the homolytic decarboxylation of aromatic carboxylic acids, which serves as a source of aryl radicals . Additionally, mono- and dichlorobiphenyls can be prepared using phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Industrial Production Methods: Industrial production of 2-chlorobiphenyl typically involves the chlorination of biphenyl using chlorine gas under controlled conditions . This process is part of the broader production of polychlorinated biphenyls, which have been used in various industrial applications for over 50 years .
化学反応の分析
Types of Reactions: 2-Chlorobiphenyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The oxidative degradation of 2-chlorobiphenyl can be facilitated by nanoscale zero-valent iron in the presence of dissolved oxygen.
Major Products Formed:
Oxidation: Biphenyl, 2-chlorophenol, and 2-hydroxybiphenyl.
Reduction: Biphenyl.
Substitution: Various hydroxylated and chlorinated derivatives.
類似化合物との比較
Polychlorinated Biphenyls (PCBs): A family of compounds with varying numbers of chlorine atoms attached to the biphenyl structure.
Monochlorobiphenyls: Compounds with a single chlorine atom attached to the biphenyl structure.
Dichlorobiphenyls: Compounds with two chlorine atoms attached to the biphenyl structure.
Uniqueness of 2-Chlorobiphenyl: 2-Chlorobiphenyl is unique due to its relatively simple structure compared to other PCBs, making it an ideal model compound for studying the degradation pathways and environmental impact of chlorinated biphenyls . Its chemical stability and resistance to degradation also make it a valuable reference compound in environmental research .
特性
IUPAC Name |
1-chloro-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBNTIAOJWAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040298 | |
| Record name | 2-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-60-7, 27323-18-8 | |
| Record name | 2-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monochlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E08SP4D3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chlorobiphenyl typically degraded in the environment?
A1: 2-Chlorobiphenyl can be degraded through both biotic and abiotic pathways. Microbial degradation, particularly by specific bacterial strains, plays a crucial role. [, , ] For instance, Alcaligenes eutrophus H850 can degrade a broad spectrum of PCBs, including 2-Chlorobiphenyl. [] Abiotic degradation methods, such as photocatalytic oxidation using titanium dioxide and sonolysis, have also shown promise. [, , ]
Q2: What are some challenges in remediating 2-Chlorobiphenyl contaminated sites?
A2: The hydrophobic nature of 2-Chlorobiphenyl leads to its strong sorption to soil and sediment particles, limiting its bioavailability for microbial degradation. [, , ] Additionally, the presence of other contaminants, like humic acids, can interfere with adsorption to remediation agents, such as activated carbon. []
Q3: What innovative methods are being explored for 2-Chlorobiphenyl remediation?
A3: Researchers are exploring various advanced technologies for more effective remediation:
- Reactive Activated Carbon (RAC): Impregnating activated carbon with reactive iron/palladium nanoparticles enhances both adsorption and dechlorination of 2-Chlorobiphenyl. [, ]
- Supercritical Water Oxidation (SCWO): This process utilizes supercritical water and an oxidant, like hydrogen peroxide, to effectively destroy 2-Chlorobiphenyl at high temperatures and pressures. [, ]
- Bimetallic Nanoparticles: Highly dispersed Pd-Fe nanoparticles, synthesized using ultrasonic irradiation, have shown enhanced reactivity and efficiency in the reductive dechlorination of 2-Chlorobiphenyl. [, ]
- Electrocatalytic Dechlorination: Using a palladium-modified nickel foam electrode in an electrochemical reactor has demonstrated effective dechlorination of 2-Chlorobiphenyl in aqueous solutions. []
Q4: How does the structure of 2-Chlorobiphenyl influence its degradation?
A4: The position of the chlorine atom on the biphenyl ring influences the degradation rate. Research shows that 4-chlorobiphenyl degrades faster than 2-chlorobiphenyl under certain conditions. [, ]
Q5: What is the molecular formula and weight of 2-Chlorobiphenyl?
A5: 2-Chlorobiphenyl has the molecular formula C12H9Cl and a molecular weight of 188.64 g/mol.
Q6: Which analytical techniques are commonly used to identify and quantify 2-Chlorobiphenyl?
A6: Gas chromatography coupled with electron capture detectors (GC-ECD) and mass spectrometry (GC-MS) are widely employed for identifying and quantifying 2-Chlorobiphenyl in environmental samples. [] High-performance liquid chromatography (HPLC) can also be used, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]
Q7: How do researchers study the degradation kinetics of 2-Chlorobiphenyl?
A7: Degradation kinetics are often assessed by monitoring the disappearance of the parent compound (2-Chlorobiphenyl) and the formation of degradation products over time. This information helps determine reaction rate constants and elucidate the reaction mechanisms involved. [, , ]
Q8: What are the known toxic effects of 2-Chlorobiphenyl?
A8: While research on the specific toxicological effects of 2-Chlorobiphenyl is limited, it is considered a potential endocrine disruptor like other PCBs. []
Q9: How do microorganisms metabolize 2-Chlorobiphenyl?
A9: Microorganisms, particularly bacteria, can metabolize 2-Chlorobiphenyl through oxidative pathways. The process typically involves the activity of enzymes like biphenyl dioxygenase, leading to the formation of hydroxylated metabolites and ultimately, breakdown products like chlorobenzoates. [, , ]
Q10: Are there differences in how different PCB congeners are metabolized?
A10: Yes, the metabolism of PCB congeners, including 2-Chlorobiphenyl, varies depending on factors like the degree and position of chlorination. Generally, lower chlorinated biphenyls are metabolized more readily than highly chlorinated congeners. []
Q11: How is 2-Chlorobiphenyl synthesized?
A11: 2-Chlorobiphenyl can be synthesized through various methods, including the Gomberg reaction, where benzene reacts with a diazonium salt derived from 2-chloroaniline. [] This reaction can be modified to incorporate radiolabeled carbon for specific applications.
Q12: How does the dihedral angle of 2-Chlorobiphenyl influence its reactivity?
A12: The dihedral angle, which describes the twist between the two phenyl rings, influences the conjugation and electronic properties of the molecule. This, in turn, affects its ionization energy and fragmentation patterns upon electron impact ionization. []
Q13: What is the role of palladium in the catalytic dechlorination of 2-Chlorobiphenyl?
A13: Palladium acts as a catalyst by providing a surface for the dechlorination reaction to occur more efficiently. It facilitates the cleavage of the carbon-chlorine bond, leading to the formation of biphenyl. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)


![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)




